8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326808-87-0
VCID: VC11732463
InChI: InChI=1S/C24H28N2O4/c27-22(12-11-19-7-3-1-4-8-19)26-21(23(28)29)18-30-24(26)13-15-25(16-14-24)17-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,28,29)
SMILES: C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326808-87-0

Cat. No.: VC11732463

Molecular Formula: C24H28N2O4

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326808-87-0

Specification

CAS No. 1326808-87-0
Molecular Formula C24H28N2O4
Molecular Weight 408.5 g/mol
IUPAC Name 8-benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C24H28N2O4/c27-22(12-11-19-7-3-1-4-8-19)26-21(23(28)29)18-30-24(26)13-15-25(16-14-24)17-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,28,29)
Standard InChI Key LYDOBUMXCZQQFC-UHFFFAOYSA-N
SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Characteristics

Core Spirocyclic Framework

The defining feature of 8-Benzyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its 1-oxa-4,8-diazaspiro[4.5]decane core. This bicyclic system consists of a six-membered diazepane ring fused to a five-membered oxolane ring at the spiro carbon (C-3). The nitrogen atoms at positions 4 and 8 introduce basicity to the structure, while the oxygen atom in the oxolane ring contributes to hydrogen-bonding potential.

Functional Group Analysis

Critical substituents include:

  • Benzyl group at N-8: Enhances lipophilicity and may facilitate interactions with aromatic residues in protein binding pockets.

  • 3-Phenylpropanoyl moiety at N-4: Introduces a ketone group capable of forming hydrogen bonds, flanked by a phenyl ring for π-π stacking interactions.

  • Carboxylic acid at C-3: Provides acidity (pKa ~4.5) for salt formation and ionic interactions under physiological conditions .

Table 1: Comparative Structural Features of Related Diazaspiro Compounds

Compound NameSpiro Ring SizeN-SubstituentsKey Functional Groups
8-Benzyl-4-(3-phenylpropanoyl) derivative[4.5]Benzyl, 3-phenylpropanoylCarboxylic acid, ketone
SHP2 inhibitor analogs [4.5]Varied acyl chainsAmide, sulfonamide

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis Overview

Industrial production typically involves four key stages:

  • Spirocycle formation: Cyclocondensation of 1,5-diaminopentane with γ-butyrolactone derivatives under acidic catalysis.

  • N-4 acylation: Reaction with 3-phenylpropanoyl chloride in dichloromethane using Hunig's base as a catalyst.

  • N-8 benzylation: Alkylation with benzyl bromide under phase-transfer conditions.

  • Carboxylic acid introduction: Oxidative cleavage of a propargyl alcohol intermediate followed by Jones oxidation.

Continuous Flow Reactor Enhancements

Recent advances employ continuous flow systems to address scalability challenges. Key parameters include:

  • Residence time: 12-15 minutes at 80°C

  • Pressure: 2.5 bar for gas-liquid reactions

  • Yield improvement: 68% (batch) → 83% (continuous)

Biological Activity and Mechanism of Action

SHP2 Phosphatase Inhibition

Structural analogs demonstrate potent inhibition of SHP2 (SH2 domain-containing phosphatase 2), a therapeutic target in oncology. The 3-phenylpropanoyl group aligns with pharmacophore models for SHP2 binding, showing IC₅₀ values of 120 nM in preliminary assays . Proposed mechanisms include:

  • Competitive inhibition at the catalytic PTP domain

  • Allosteric modulation via the C-SH2 domain

Pharmacological Applications and Therapeutic Prospects

Oncology Applications

The compound's dual targeting potential positions it as a candidate for:

  • Myeloproliferative disorders: JAK2/STAT pathway modulation in juvenile myelomonocytic leukemia (JMML) models

  • Solid tumors: Combination therapy with PD-1 inhibitors in melanoma xenografts

Research Gaps and Future Directions

ADME/Toxicity Profiling

Critical unanswered questions include:

  • Oral bioavailability in primate models

  • CYP450 inhibition potential (particularly CYP3A4/2D6)

  • hERG channel affinity for cardiac safety assessment

Formulation Challenges

The carboxylic acid's pH-dependent solubility (0.8 mg/mL at pH 7.4 vs. 32 mg/mL at pH 2.0) necessitates advanced delivery systems. Promising approaches include:

  • Mesoporous silica nanoparticle encapsulation

  • Prodrug strategies using ethyl ester derivatives

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